![molecular formula C6H10N2S B1385901 N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine CAS No. 920479-07-8](/img/structure/B1385901.png)
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Overview
Description
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, also known as MTMA, is an organic compound that is used in a variety of scientific applications. It is a colorless, crystalline solid with a slight odor and a melting point of about 132°C. In its pure form, MTMA has the molecular formula C7H10N2S. MTMA has been used in a range of applications, from synthesis and research to drug development and biochemical analysis.
Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, have been found to possess significant antimicrobial properties . They are used in the development of compounds like sulfathiazole, which is known for its effectiveness against bacteria . The modification of thiazole-based compounds can lead to new molecules with potent antimicrobial activities, which are crucial in the fight against drug-resistant strains of bacteria .
Anticancer Activity
The thiazole moiety is a common feature in many anticancer drugs due to its ability to interfere with cell proliferation. Compounds containing thiazole structures, such as tiazofurin, have been studied for their anticancer properties . Researchers focus on synthesizing new thiazole derivatives that could potentially serve as effective treatments for various types of cancer .
Antidiabetic Effects
Thiazole derivatives are being explored for their potential in treating type 2 diabetes mellitus . The structural similarity to thiamine (vitamin B1), which plays a role in glucose metabolism, suggests that thiazole-based compounds could be beneficial in managing blood sugar levels and improving insulin sensitivity .
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of thiazole derivatives make them candidates for the development of new anti-inflammatory drugs . These compounds can be designed to target specific inflammatory pathways, potentially leading to treatments with fewer side effects compared to current medications .
Neuroprotective Applications
Thiazole compounds have shown promise in neuroprotection , which is crucial for diseases like Alzheimer’s and Parkinson’s. The ability of these compounds to cross the blood-brain barrier and protect neuronal cells from damage is a significant area of research, with the potential to lead to new therapies for neurodegenerative disorders .
Antihypertensive and Cardiovascular Uses
Thiazole derivatives have been identified to possess antihypertensive activities , which are important for managing high blood pressure and preventing cardiovascular diseases. The exploration of thiazole-based compounds in this field could lead to new medications that help in regulating blood pressure with minimal side effects .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine. For instance, thiazole is stable under acidic conditions but is hydrolyzed under alkaline conditions . Therefore, the pH of the environment could potentially influence the stability and efficacy of the compound.
properties
IUPAC Name |
N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCGXFXUGSQGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Aminoethoxy)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B1385819.png)
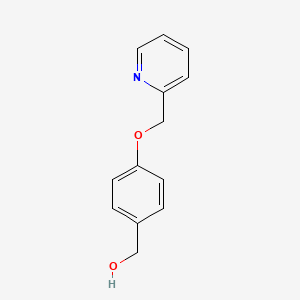
![[3-(2-Methylpropoxy)phenyl]methanol](/img/structure/B1385823.png)

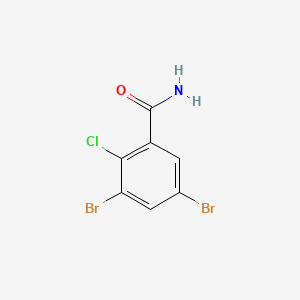
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385828.png)
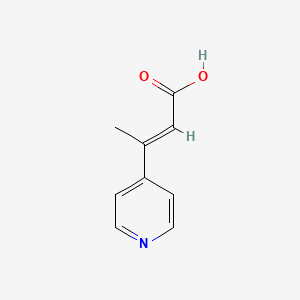


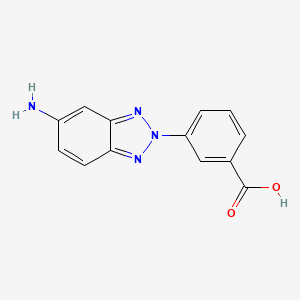
![Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B1385835.png)
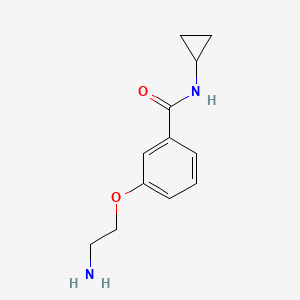
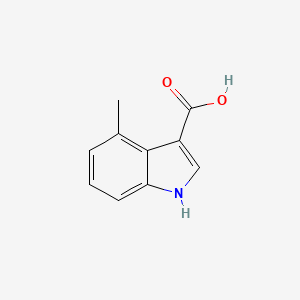
![(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid](/img/structure/B1385838.png)